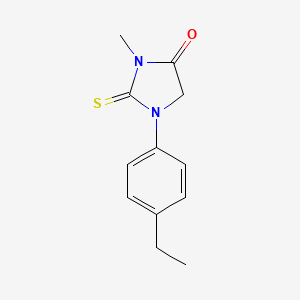

1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of thioxoimidazolidinones This compound is characterized by its unique structure, which includes an ethylphenyl group attached to a thioxoimidazolidinone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of 4-ethylbenzaldehyde with thiourea and methylamine under controlled conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired thioxoimidazolidinone ring.

Industrial Production Methods: Industrial production of this compound can be achieved through batch or continuous flow processes. The key steps involve the precise control of temperature, pH, and reaction time to ensure high yield and purity. Catalysts and solvents may be used to optimize the reaction conditions and improve the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Based on the search results, here is what is known about the applications of the compound "1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one":

Chemical Structure and Properties

The general class of compounds to which "this compound" belongs, namely thioxoimidazolidinones, are of interest in medicinal chemistry due to their diverse biological activities. These compounds are characterized by a thioxo group at position 2 of the imidazolidinone ring.

Scientific Research Applications

Thioxoimidazolidin-4-one derivatives are used in medicinal chemistry as antimicrobial and antioxidant agents . More generally, imidazolidinone compounds have significant biological activities as antifungal, antibacterial, and anti-inflammatory drugs . They are also studied for potential therapeutic applications.

Other Imidazolidinone Derivatives

Other examples of thioxoimidazolidinone derivatives and their applications include:

Mecanismo De Acción

The mechanism of action of 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The ethylphenyl group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparación Con Compuestos Similares

- 1-(4-Methylphenyl)-3-methyl-2-thioxoimidazolidin-4-one

- 1-(4-Ethylphenyl)-3-methyl-2-oxoimidazolidin-4-one

- 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-5-one

Uniqueness: 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity. The ethylphenyl group also contributes to its unique properties by influencing its solubility, stability, and interaction with molecular targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Actividad Biológica

1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thioxo group, which contributes to its unique reactivity and biological activity. Its structure can be represented as follows:

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth at specific concentrations.

- Anticancer Properties : Research indicates that the compound may possess cytotoxic effects on cancer cell lines. Preliminary studies suggest that it can induce apoptosis in certain cancer cells, making it a candidate for further investigation as an anticancer agent .

The mechanism of action involves the interaction of the thioxo group with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. This interaction may inhibit enzymatic pathways crucial for microbial survival or cancer cell proliferation. The ethylphenyl group enhances binding affinity and selectivity for specific molecular targets, further contributing to its biological effects.

Antimicrobial Activity

A study evaluated the antimicrobial activity of various derivatives of thioxoimidazolidin compounds, including this compound. The results are summarized in Table 1.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound showed promising results, particularly against Staphylococcus aureus, indicating potential for development as an antimicrobial agent .

Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis in a dose-dependent manner. The findings are illustrated in Table 2.

| Cell Line | Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|---|

| MCF-7 | 10 | 80 | 15 |

| 20 | 60 | 30 | |

| 50 | 40 | 50 | |

| HeLa | 10 | 75 | 20 |

| 20 | 55 | 35 | |

| 50 | 30 | 60 |

These results indicate a significant reduction in viability and an increase in apoptosis at higher concentrations .

Case Studies

Case Study: Cardiovascular Effects

A study investigated the cardiovascular effects of related imidazolidin compounds, highlighting the potential for hypotensive activity. Although not directly studied on the specific compound , the findings suggest that structural analogs can affect vascular tone through endothelial receptor activation, which may be relevant for future studies on the thioxoimidazolidin class .

Propiedades

IUPAC Name |

1-(4-ethylphenyl)-3-methyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-3-9-4-6-10(7-5-9)14-8-11(15)13(2)12(14)16/h4-7H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLNCZQLTVMIOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(=O)N(C2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.